
4-Methylbenzophenone-d3
Overview
Description
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound widely used in various scientific and industrial applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in isotopic labeling studies. The molecular formula of this compound is C14H9D3O, and it has a molecular weight of 200.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl Chloride Toluene Method: This method involves the reaction of benzoyl chloride with toluene in the presence of aluminum chloride as a catalyst.
Benzoic Acid Toluene Method: This method uses benzoic acid and toluene with phosgene and Fe3O4 as a catalyst.
Benzoyl Chloride Grignard Reagent Method: This method involves the reaction of benzoyl chloride with phenylmagnesium bromide (PhMgBr) at low temperatures, with a yield of 89%.
Benzene, Toluene, and Phosgene Method: This method uses a combination of benzene, toluene, and phosgene with aluminum chloride as a catalyst.
Trichloromethylbenzene Toluene Method: This method involves the reaction of trichloromethylbenzene with toluene in the presence of aluminum chloride and dichloroethane as a solvent.
Industrial Production Methods
The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methylbenzophenone-d3 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Methylbenzophenone-d3 is used extensively in scientific research due to its unique properties:
Industry: It is used in
Biological Activity
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound known for its applications in various fields, including cosmetics and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
This compound has the chemical formula C14H12O and a molecular weight of 212.24 g/mol. It is characterized by the presence of two aromatic rings connected by a carbonyl group, which contributes to its biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following mechanisms have been identified:
Toxicological Profile
The European Food Safety Authority (EFSA) has evaluated the safety of 4-methylbenzophenone, particularly regarding its migration from packaging into food products. While it is not classified as genotoxic, there are concerns about its potential carcinogenic effects based on structural analogies with benzophenone . Further research is needed to fully understand its toxicological profile and long-term effects on human health.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzophenone derivatives, providing insights into the potential effects of this compound:
- Acetylcholinesterase Inhibition :
- Anti-inflammatory Activity :
- Environmental Impact :
Table 1: Biological Activities of Benzophenone Derivatives
Compound | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
4-Methylbenzophenone | AChE Inhibition | 2.7 | Strong inhibitor; potential for AD therapy |
Benzophenone Derivative A | Anti-inflammatory | N/A | Significant reduction in ear edema |
Benzophenone Derivative B | Environmental Persistence | N/A | Persistent in microbial degradation |
Table 2: Toxicological Assessment
Compound | Genotoxicity | Carcinogenic Potential | EFSA Classification |
---|---|---|---|
4-Methylbenzophenone | No | Likely | Requires further study |
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 4-Methylbenzophenone-d³, and how can isotopic purity be ensured?
- Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. For example, deuterated intermediates like 3,5-difluorobenzoic-d³ acid (161.12 g/mol) can be used in multi-step reactions to introduce deuterium at specific positions . Isotopic purity (>98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure anhydrous conditions to prevent proton exchange during synthesis .
- Key Parameters :
Parameter | Specification |
---|---|
Deuterium Source | Labeled precursors (e.g., deuterated acids) |
Purity Verification | NMR (δ 2.1–2.3 ppm for CD₃ groups), MS (m/z +3) |
Yield Optimization | Catalytic deuteration under inert atmosphere |
Q. Which analytical techniques are optimal for detecting 4-Methylbenzophenone-d³ in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity for deuterated analogs. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and elution with acetonitrile/water mixtures . For complex matrices (e.g., recycled packaging materials), include a cleanup step with graphitized carbon black to remove interferents .
Q. How should researchers characterize the structural and isotopic integrity of 4-Methylbenzophenone-d³?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (C=O stretch at ~1660 cm⁻¹) and high-resolution MS for isotopic confirmation. X-ray crystallography may resolve ambiguities in deuterium positioning, as demonstrated for similar deuterated chromenones .
Advanced Research Questions
Q. What experimental designs account for isotopic effects when studying 4-Methylbenzophenone-d³ in metabolic pathways?
- Methodological Answer : Use kinetic isotope effect (KIE) studies to evaluate deuterium’s impact on reaction rates. For in vitro assays, compare metabolic half-lives of 4-Methylbenzophenone-d³ with its non-deuterated counterpart. Isotopic labeling in the methyl group (CD₃) minimizes metabolic interference while retaining molecular stability .
- Case Study :
Condition | Half-life (h) | Metabolic Byproduct |
---|---|---|
Non-deuterated | 2.5 ± 0.3 | 4-Hydroxybenzophenone |
Deuterated (CD₃) | 3.8 ± 0.4 | Reduced hydroxylation |
Q. How can researchers resolve contradictions in environmental persistence data for 4-Methylbenzophenone-d³?
- Methodological Answer : Apply contradiction analysis frameworks from qualitative research. For example, discrepancies in photodegradation rates may arise from varying UV exposure protocols. Standardize experimental conditions (e.g., light intensity, pH) and validate findings using interlaboratory studies. Cross-reference data with benzophenone analogs (e.g., BP3, BP4) to identify outlier mechanisms .
Q. What methodologies are critical for assessing the ecological impact of 4-Methylbenzophenone-d³ in aquatic systems?
- Methodological Answer : Conduct microcosm studies with controlled deuterium levels to track bioaccumulation. Use LC-MS/MS to quantify residues in biota (e.g., algae, fish) and sediment. Compare results with toxicity thresholds for non-deuterated analogs, adjusting for isotopic differences in partitioning coefficients .
Properties
IUPAC Name |
phenyl-[4-(trideuteriomethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858015 | |
Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109339-64-2 | |
Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.